molecular formula C11H8O5 B2953222 4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid CAS No. 7795-71-3

4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid

Cat. No.: B2953222
CAS No.: 7795-71-3
M. Wt: 220.18
InChI Key: YDZWKNQEWKZVPD-UHFFFAOYSA-N
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Description

4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid (CAS 7795-71-3) is a high-purity benzofuran derivative of significant interest in chemical research and development. This compound, with a molecular formula of C11H8O5 and a molecular weight of 220.18 g/mol, features a benzofuran core functionalized with both a formyl group and a carboxylic acid group, making it a versatile building block for synthetic chemistry . Its structure is characterized by a TPSA of 76.74 Ų and a LogP of 1.95, which are key parameters in pharmaceutical development . The presence of two reactive functional groups allows researchers to utilize this compound as a key precursor for the synthesis of more complex molecules, including various heterocyclic compounds and potential pharmacophores. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires careful handling and storage, sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet for comprehensive handling information. Hazard Statements: H315-H319-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-7-methoxy-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O5/c1-15-8-3-2-6(5-12)7-4-9(11(13)14)16-10(7)8/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZWKNQEWKZVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C=O)C=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions to form the benzofuran ring . The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 4-Carboxy-7-methoxy-1-benzofuran-2-carboxylic acid.

    Reduction: 4-Hydroxymethyl-7-methoxy-1-benzofuran-2-carboxylic acid.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Benzofuran Derivatives
Compound Name Substituents (Positions) Key Functional Groups
4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid 4: -CHO; 7: -OCH₃; 2: -COOH Formyl, Methoxy, Carboxylic acid
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid 5: -Br; 7: -OCH₃; 2: -COOH Bromo, Methoxy, Carboxylic acid
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid 4: -Br; 2: -CH₃; 7: -COOH Bromo, Methyl, Carboxylic acid
Ethyl 4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate 4: -Br; 2: -CHO; 3: -COOEt; 7: -CH₃ Bromo, Formyl, Ester, Methyl

Key Observations :

  • Positional Effects: The formyl group at position 4 in the target compound distinguishes it from analogs like 5-bromo-7-methoxy-1-benzofuran-2-carboxylic acid, where bromine occupies position 3.
  • Functional Group Diversity : Compared to 4-bromo-2-methyl-1-benzofuran-7-carboxylic acid, the target compound’s formyl group offers a nucleophilic site for reactions such as condensation or Schiff base formation, enhancing its utility in synthetic chemistry .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility Molecular Weight (g/mol)
This compound Likely polar solvents (DMSO, methanol) ~250 (estimated)
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid DMSO, methanol, chloroform 287.07
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid Chloroform, methanol, DMSO 255.06

Key Observations :

  • The formyl group in the target compound increases polarity compared to bromo or methyl substituents, likely enhancing solubility in polar aprotic solvents like DMSO.
  • Crystallographic data for analogs (e.g., ) reveal planar benzofuran cores with intermolecular hydrogen bonding involving carboxylic acid groups, suggesting similar solid-state behavior for the target compound .

Biological Activity

4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C11H8O5. It features a formyl group at the 4-position, a methoxy group at the 7-position, and a carboxylic acid group at the 2-position of the benzofuran ring. This unique structure suggests a potential for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

The compound can undergo various chemical reactions, including oxidation and reduction. The oxidation of the formyl group can lead to the formation of different derivatives, which may exhibit distinct biological activities. For example, upon oxidation, it can yield 4-carboxy-7-methoxy-1-benzofuran-2-carboxylic acid, while reduction can produce 4-hydroxymethyl-7-methoxy-1-benzofuran-2-carboxylic acid .

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant cell growth inhibitory effects across various cancer cell lines. A study highlighted that similar benzofuran compounds showed promising antiproliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values as low as 2.52 μM . These findings suggest that derivatives of this compound could be explored further for their potential in cancer therapy.

Table 1: Antiproliferative Activities of Benzofuran Derivatives

CompoundCell LineIC50 (μM)
9bMCF-7NA
9eMDA-MB-2312.52 ± 0.39
9fMDA-MB-23111.50 ± 1.05

The mechanism of action for these compounds often involves induction of apoptosis and cell cycle arrest. For instance, treatment with certain benzofuran derivatives led to an increase in sub-G1 phase cells, indicating enhanced apoptosis .

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have been investigated for their antimicrobial effects. The presence of functional groups such as methoxy and formyl may enhance their ability to inhibit bacterial growth. Preliminary studies suggest that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria .

The biological activity of benzofuran derivatives is attributed to their ability to interact with various cellular targets, leading to significant changes in cellular functions. They may affect key biochemical pathways involved in cell proliferation and apoptosis. For instance, inhibition of carbonic anhydrases has been linked to the antiproliferative effects observed in some benzofuran-based carboxylic acids .

Case Studies

One notable study synthesized a series of benzofuran derivatives and evaluated their biological activities. Among these, compounds demonstrated varying degrees of cytotoxicity against different cancer types, including leukemia and lung cancer . The results indicated that structural modifications could enhance biological activity significantly.

Table 2: Inhibition Rates of Compound 36 Across Cancer Cell Types

Cancer TypeInhibition Rate (%)
Leukemia K-56256.84
Non-small cell lung cancer NCI-H46080.92
Colon cancer HCT-11672.14
Melanoma LOX IMVI72.69

These findings reinforce the potential utility of this compound in developing new therapeutic agents targeting various cancers.

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of 4-Formyl-7-methoxy-1-benzofuran-2-carboxylic acid in laboratory settings?

  • Methodological Answer : Due to incomplete toxicological and physicochemical data (e.g., melting point, solubility), handle the compound under fume hoods with PPE (gloves, lab coats, safety goggles) . Store in airtight containers away from ignition sources, as combustion may release toxic fumes . Follow first-aid measures for accidental exposure: rinse eyes/skin with water, provide fresh air for inhalation, and seek medical advice if symptoms persist .

Q. How can researchers synthesize this compound, and what purification techniques are effective?

  • Methodological Answer : Analogous benzofuran derivatives are synthesized via alkaline hydrolysis of ester precursors (e.g., ethyl derivatives) followed by recrystallization . For purification, use column chromatography with gradients like petroleum ether/ethyl acetate (35:1 v/v) and solvent diffusion for crystallization . Monitor reaction progress via TLC or HPLC.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., antioxidant or anti-inflammatory potential)?

  • Methodological Answer : Use the MTT assay ( ) for cytotoxicity screening. For antioxidant activity, employ DPPH radical scavenging or FRAP assays. Anti-inflammatory properties can be tested via COX-2 inhibition assays or TNF-α/IL-6 quantification in cell cultures . Prioritize cell lines with metabolic activity relevant to the target pathway (e.g., macrophages for inflammation).

Advanced Research Questions

Q. How can researchers address discrepancies in physicochemical data (e.g., solubility, stability) during experimental design?

  • Methodological Answer : Characterize the compound using DSC for melting point analysis, NMR for structural confirmation, and HPLC for purity assessment. For solubility, perform gradient solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13) . Stability studies under varying temperatures and light conditions are critical for protocol reproducibility.

Q. What strategies mitigate risks when extrapolating biological activity data from structurally similar compounds?

  • Methodological Answer : Compare the target compound’s substituents (e.g., formyl and methoxy groups) with analogs like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid ( ). Use molecular docking to predict binding affinities to target enzymes/receptors. Validate predictions with dose-response assays and negative controls .

Q. How should researchers design studies to resolve conflicting toxicity or ecotoxicity data?

  • Methodological Answer : Conduct tiered toxicity testing:

  • Acute toxicity : Use zebrafish embryos (OECD TG 236) or Daphnia magna for aquatic toxicity.
  • Chronic toxicity : Apply mammalian cell lines (e.g., HepG2) with long-term exposure models.
  • Ecotoxicology : Follow OECD guidelines for soil adsorption studies if environmental release is a concern . Cross-reference with structurally related compounds (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, ) to identify potential hazards.

Q. What advanced analytical techniques are critical for confirming structural integrity and reactivity in synthetic applications?

  • Methodological Answer : Use single-crystal X-ray diffraction (as in ) for absolute structural confirmation. For reactivity analysis, employ LC-MS to track intermediate formation during synthesis. FTIR and Raman spectroscopy can identify functional groups (e.g., formyl, carboxylic acid) and monitor reaction progress .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s cytotoxicity in different cell lines?

  • Methodological Answer : Assess cell line-specific metabolic pathways (e.g., cytochrome P450 activity) that may activate or detoxify the compound. Use impedance cardiography-derived viability metrics () to validate MTT assay results. Compare with structurally similar compounds (e.g., benzofuran-2-carboxamide derivatives, ) to identify substituent-specific effects .

Q. What methodologies resolve inconsistencies in reported synthetic yields?

  • Methodological Answer : Optimize reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE). Use inline spectroscopy (e.g., ReactIR) to monitor intermediate stability. Reproduce protocols from peer-reviewed syntheses (e.g., ) and validate purity via elemental analysis .

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